N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide
Overview
Description
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly known as DOPA or DOPAamide. The chemical structure of DOPA consists of a phenylpropanamide backbone with a dimethylamino group and a ketone group attached to the phenyl ring.
Mechanism of Action
The mechanism of action of DOPA is not fully understood. However, it is believed to act as a dopamine precursor. DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). Dopamine is a neurotransmitter that plays a key role in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
DOPA has been shown to increase dopamine levels in the brain, which can lead to analgesic and anti-inflammatory effects. It has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, DOPA has been shown to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of DOPA is its ability to increase dopamine levels in the brain, which can be useful for studying the effects of dopamine on neuronal signaling. However, DOPA has a short half-life and is rapidly metabolized, which can make it difficult to maintain stable levels in vivo. Additionally, DOPA can cross the blood-brain barrier, which can complicate interpretation of results.
Future Directions
There are several future directions for research on DOPA. One direction is to explore its potential as a treatment for Parkinson's disease. Another direction is to investigate its effects on other neurotransmitters and their associated signaling pathways. Additionally, DOPA could be used as a building block for the synthesis of novel biomolecules with potential therapeutic applications.
Scientific Research Applications
DOPA has been studied extensively for its potential applications in various fields such as medicinal chemistry, neuroscience, and synthetic biology. In medicinal chemistry, DOPA has been shown to have analgesic and anti-inflammatory properties. It has also been studied as a potential treatment for Parkinson's disease due to its ability to increase dopamine levels in the brain. In neuroscience, DOPA has been used as a tool to study the regulation of dopamine release and the effects of dopamine on neuronal signaling. In synthetic biology, DOPA has been used as a building block for the synthesis of novel biomolecules.
properties
IUPAC Name |
N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]-3-phenylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-22(2)20(24)14-12-17-9-6-10-18(15-17)21-19(23)13-11-16-7-4-3-5-8-16/h3-10,15H,11-14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIVMPVYQIZZFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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